molecular formula C10H13NO2 B14494138 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol

Katalognummer: B14494138
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: IDBAUOJRBIMHOZ-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol is an organic compound with a complex structure that includes a phenol group, a hydroxyimino group, and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol typically involves the reaction of 4,5-dimethylphenol with a suitable reagent to introduce the hydroxyimino group. One common method is the reaction of 4,5-dimethylphenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenol group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    2-Hydroxy-4,5-dimethylphenol: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    4,5-Dimethyl-2-nitrophenol: Contains a nitro group instead of a hydroxyimino group, leading to different chemical properties and reactivity.

Uniqueness: 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol is unique due to the presence of both the hydroxyimino and phenol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol

InChI

InChI=1S/C10H13NO2/c1-6-4-9(8(3)11-13)10(12)5-7(6)2/h4-5,12-13H,1-3H3/b11-8+

InChI-Schlüssel

IDBAUOJRBIMHOZ-DHZHZOJOSA-N

Isomerische SMILES

CC1=CC(=C(C=C1C)O)/C(=N/O)/C

Kanonische SMILES

CC1=CC(=C(C=C1C)O)C(=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.